B1166851 ALANROOT (INULA HELENIUM) CAS No. 97676-35-2

ALANROOT (INULA HELENIUM)

Cat. No.: B1166851
CAS No.: 97676-35-2
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Description

ALANROOT (Inula helenium): , commonly known as elecampane, is a perennial herb belonging to the Asteraceae family. It is native to Europe and Asia and has been traditionally used in herbal medicine for its therapeutic properties. The roots of Inula helenium contain various bioactive compounds, including sesquiterpene lactones such as alantolactone and isoalantolactone, which contribute to its medicinal benefits .

Preparation Methods

Synthetic Routes and Reaction Conditions: The primary bioactive compounds in Inula helenium, such as alantolactone and isoalantolactone, are typically extracted from the roots using various extraction techniques. One common method is high-pressure homogenization, which involves subjecting the plant material to high pressure to break down cell structures and enhance solvent permeability. This method has been shown to yield high concentrations of alantolactone and isoalantolactone .

Industrial Production Methods: In industrial settings, the extraction of sesquiterpene lactones from Inula helenium roots can be achieved through high-pressure homogenization or ultrasound-assisted extraction. These methods are efficient in extracting bioactive compounds while maintaining their stability and bioactivity. The extracted compounds are then purified using techniques such as chromatography to obtain high-purity alantolactone and isoalantolactone .

Chemical Reactions Analysis

Types of Reactions: Inula helenium root extracts undergo various chemical reactions, including oxidation, reduction, and substitution. The sesquiterpene lactones in the extracts are particularly reactive and can participate in these reactions under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize sesquiterpene lactones.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce the lactones.

    Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium methoxide or potassium hydroxide.

Major Products Formed: The major products formed from these reactions include various derivatives of alantolactone and isoalantolactone, which may exhibit different biological activities .

Scientific Research Applications

Chemistry: Inula helenium root extracts are studied for their antioxidant properties, which are attributed to the presence of phenolic acids and flavonoids. These compounds can scavenge free radicals and protect against oxidative stress .

Biology: The antimicrobial properties of Inula helenium make it a valuable candidate for developing natural antibiotics. Studies have shown that its extracts can inhibit the growth of various bacteria and fungi .

Medicine: Alantolactone and isoalantolactone have shown potential as anticancer agents. They exhibit cytotoxic effects on various cancer cell lines, including liver, colorectal, and breast cancers. These compounds modulate cancer-associated signaling pathways and induce apoptosis in cancer cells .

Industry: Inula helenium extracts are used in the cosmetic industry for their anti-inflammatory and skin-soothing properties. They are also explored for their potential in developing natural preservatives due to their antimicrobial activity .

Mechanism of Action

The bioactive compounds in Inula helenium, particularly alantolactone, exert their effects through various molecular mechanisms. Alantolactone can induce apoptosis in cancer cells by activating the mitochondria-mediated caspase cascade apoptotic pathway. This involves increasing the Bax/Bcl-2 ratio and promoting the release of cytochrome c from mitochondria to the cytoplasm .

Comparison with Similar Compounds

    Parthenolide: Another sesquiterpene lactone with anticancer properties.

    Artemisinin: A sesquiterpene lactone used as an antimalarial drug.

    Thapsigargin: A sesquiterpene lactone with potential anticancer activity.

Uniqueness: Alantolactone is unique due to its dual antimicrobial and anticancer properties. Unlike some other sesquiterpene lactones, it has shown significant potential in both fields, making it a versatile compound for various therapeutic applications .

Properties

CAS No.

97676-35-2

Molecular Weight

0

Synonyms

ALANROOT (INULA HELENIUM)

Origin of Product

United States

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